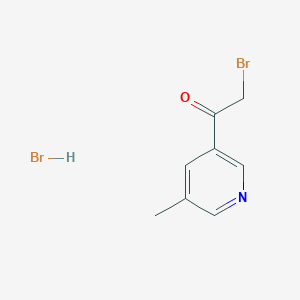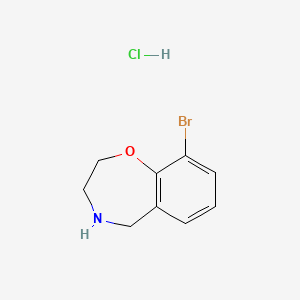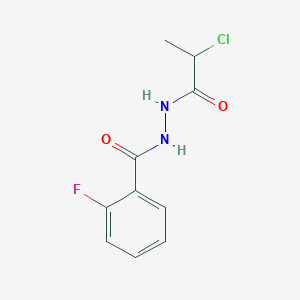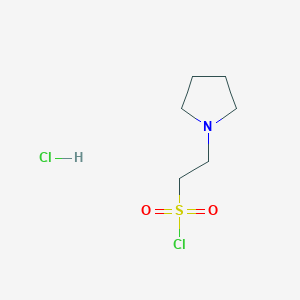
1-ピロリジン-1-イルエタン-1-スルホニルクロリド塩酸塩
説明
2-(Pyrrolidin-1-yl)ethane-1-sulfonyl chloride hydrochloride is a useful research compound. Its molecular formula is C6H13Cl2NO2S and its molecular weight is 234.14 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(Pyrrolidin-1-yl)ethane-1-sulfonyl chloride hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Pyrrolidin-1-yl)ethane-1-sulfonyl chloride hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Pyrrolidin-1-yl)ethane-1-sulfonyl chloride hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
化学的性質
“1-ピロリジン-1-イルエタン-1-スルホニルクロリド塩酸塩”は、CAS番号: 1803592-55-3を持つ化学化合物です . 分子量は234.15です 通常、4℃で保管されます . 粉末状で、融点は144〜145℃です .
創薬における用途
この化合物の一部であるピロリジン環は、医薬品化学者によって、ヒトの病気の治療のための化合物を得るために広く使用されています . sp3ハイブリッド化によるファーマコフォア空間を効率的に探索する可能性、分子の立体化学への貢献、環の非平面性による3次元(3D)カバレッジの増加により、この飽和スキャフォールドへの関心が強まっています .
選択的アンドロゲン受容体モジュレーター(SARMs)の合成における役割
4-(ピロリジン-1-イル)ベンゾニトリルなどのピロリジン誘導体は、選択的アンドロゲン受容体モジュレーター(SARMs)として合成されてきました . これは、「1-ピロリジン-1-イルエタン-1-スルホニルクロリド塩酸塩」が同様の化合物の合成に使用できる可能性を示唆しています。
α-ケトアミドの合成における潜在的な用途
具体的な詳細は不明ですが、「1-ピロリジン-1-イルエタン-1-スルホニルクロリド塩酸塩」はα-ケトアミドの合成に使用できる可能性があります .
ピロリジノン誘導体の生物学的意義
ピロリジン-2-オンは、天然および合成化合物の両方に存在する5員環ラクタムです . 「1-ピロリジン-1-イルエタン-1-スルホニルクロリド塩酸塩」はピロリジン環を含むため、ピロリジノン誘導体の合成に使用できる可能性があります。
作用機序
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been shown to have diverse biological profiles, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Action Environment
It is known that the storage temperature for this compound is 4 degrees celsius .
生化学分析
Biochemical Properties
2-(Pyrrolidin-1-yl)ethane-1-sulfonyl chloride hydrochloride is known for its role in biochemical reactions, particularly in the modification of proteins and enzymes. This compound interacts with various biomolecules, including enzymes such as proteases and kinases. The nature of these interactions often involves the formation of covalent bonds, leading to the modification of the enzyme’s active site. This modification can result in either the inhibition or activation of the enzyme, depending on the specific context of the reaction .
Cellular Effects
The effects of 2-(Pyrrolidin-1-yl)ethane-1-sulfonyl chloride hydrochloride on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK signaling pathway, which plays a crucial role in cell proliferation and differentiation. Additionally, 2-(Pyrrolidin-1-yl)ethane-1-sulfonyl chloride hydrochloride can alter gene expression patterns, leading to changes in the production of specific proteins .
Molecular Mechanism
At the molecular level, 2-(Pyrrolidin-1-yl)ethane-1-sulfonyl chloride hydrochloride exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to the inhibition or activation of these biomolecules, thereby influencing their function. For example, the compound can inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Pyrrolidin-1-yl)ethane-1-sulfonyl chloride hydrochloride can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro studies. These effects include sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 2-(Pyrrolidin-1-yl)ethane-1-sulfonyl chloride hydrochloride vary with different dosages in animal models. At lower doses, the compound can have beneficial effects, such as the modulation of specific signaling pathways. At higher doses, toxic or adverse effects can occur, including cellular toxicity and disruption of normal cellular functions. These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
2-(Pyrrolidin-1-yl)ethane-1-sulfonyl chloride hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of sulfur-containing compounds. These interactions can affect metabolic flux and the levels of specific metabolites, leading to changes in cellular metabolism. The compound’s involvement in these pathways underscores its significance in biochemical research .
Transport and Distribution
The transport and distribution of 2-(Pyrrolidin-1-yl)ethane-1-sulfonyl chloride hydrochloride within cells and tissues are critical for its function. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 2-(Pyrrolidin-1-yl)ethane-1-sulfonyl chloride hydrochloride is essential for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s function, as it may interact with different biomolecules depending on its location within the cell .
特性
IUPAC Name |
2-pyrrolidin-1-ylethanesulfonyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO2S.ClH/c7-11(9,10)6-5-8-3-1-2-4-8;/h1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNAFAYNYYRJHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCS(=O)(=O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803592-55-3 | |
| Record name | 2-(pyrrolidin-1-yl)ethane-1-sulfonyl chloride hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





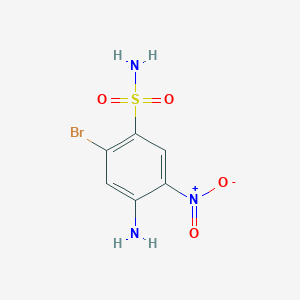
![Tert-butyl ((3-([1,1'-biphenyl]-4-YL)-4,5-dihydroisoxazol-5-YL)methyl)carbamate](/img/structure/B1379397.png)

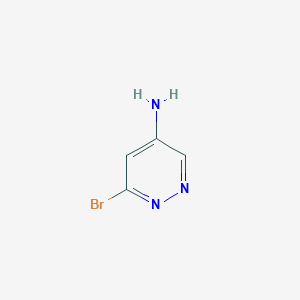
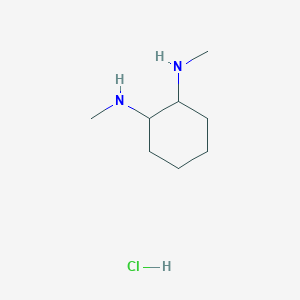
![2-Azaspiro[3.3]heptan-6-ol hydrochloride](/img/structure/B1379402.png)


